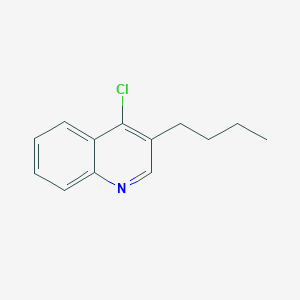

3-Butyl-4-chloro quinoline

Description

Properties

Molecular Formula |

C13H14ClN |

|---|---|

Molecular Weight |

219.71 g/mol |

IUPAC Name |

3-butyl-4-chloroquinoline |

InChI |

InChI=1S/C13H14ClN/c1-2-3-6-10-9-15-12-8-5-4-7-11(12)13(10)14/h4-5,7-9H,2-3,6H2,1H3 |

InChI Key |

NMSSWMDYHUMBNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2N=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 3-Butyl-4-chloroquinoline

The synthesis of 3-butyl-4-chloroquinoline typically involves the chlorination of quinoline derivatives or the use of multi-step synthetic pathways that incorporate various functional groups. The methods employed can vary depending on the desired purity and yield of the final product. Notably, the synthesis often utilizes reagents such as phosphorus oxychloride or thionyl chloride for chlorination reactions, followed by alkylation steps to introduce the butyl group.

Biological Activities

The biological activities of 3-butyl-4-chloroquinoline have been investigated in various studies, highlighting its potential in pharmacology:

- Antimicrobial Properties : Compounds with a quinoline structure have shown significant antimicrobial activity against various pathogens. Research indicates that derivatives similar to 3-butyl-4-chloroquinoline exhibit efficacy against bacteria and fungi, making them candidates for developing new antibiotics .

- Anticancer Effects : Quinoline derivatives are known for their anticancer properties. Studies have demonstrated that 3-butyl-4-chloroquinoline can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Anti-inflammatory Activity : Research has shown that quinoline compounds can modulate inflammatory pathways. Specifically, 3-butyl-4-chloroquinoline has been associated with reduced levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies provide insights into the specific applications and efficacy of 3-butyl-4-chloroquinoline:

Therapeutic Potential

The therapeutic potential of 3-butyl-4-chloroquinoline extends beyond its biological activities:

- Drug Development : Given its diverse pharmacological properties, this compound is a promising candidate for drug development targeting infectious diseases and cancer.

- Combination Therapies : There is ongoing research into combining 3-butyl-4-chloroquinoline with other therapeutic agents to enhance efficacy and reduce resistance in microbial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of 3-butyl-4-chloro quinoline with structurally related compounds reveals key differences in substituent effects and molecular interactions (Table 1):

*Estimated based on substituent contributions.

- Lipophilicity: The butyl group in this compound significantly increases LogP compared to analogs with smaller substituents (e.g., ethoxy or CF3), suggesting superior membrane permeability .

- Electronic Effects: Chlorine at the 4-position stabilizes the quinoline ring via electron-withdrawing effects, while trifluoromethyl groups (as in 4-chloro-3-CF3 quinoline) further enhance electronegativity, influencing receptor binding .

Environmental and Stability Considerations

- Biodegradation: Chlorinated quinolines are resistant to aerobic degradation but may undergo partial breakdown under denitrifying conditions. The butyl group in this compound could further slow microbial degradation due to increased hydrophobicity .

- Crystallographic Stability: Chlorine substituents promote intermolecular hydrogen bonding and π-π stacking in crystal lattices, as observed in CSD analyses of chlorinated quinolines .

Key Research Findings and Contradictions

- Contradiction in Activity: While quinoline derivatives generally outperform INH derivatives in antimycobacterial assays, six-membered INH analogs (e.g., 4a-b) showed higher activity than quinolines (6a-b), suggesting size-dependent steric limitations .

- Stereochemical Influence: Compound 22 (a quinoline derivative with dual stereoisomers) filled all catalytic subsites in docking studies, but its energy scores were suboptimal, emphasizing the need for experimental validation .

Preparation Methods

Reaction Mechanism and Optimization

The precursor, 3-butyl-4-hydroxy quinoline, is heated with POCl₃ at 120°C for 2 hours under anhydrous conditions. The reaction mechanism involves the formation of a phosphorylated intermediate, which facilitates the displacement of the hydroxyl group by chloride. Key advantages include:

-

High regioselectivity : Exclusive substitution at position 4 due to the electron-withdrawing effect of the quinoline nitrogen.

-

Yield : Reported yields exceed 85% after purification by crystallization.

Critical Parameters :

-

Temperature control (120°C optimal; lower temperatures result in incomplete conversion).

-

Stoichiometric excess of POCl₃ (1.5 equivalents) to drive the reaction to completion.

Cyclization of β-(Substituted Anilino) Propanoic Acid Derivatives

Adapted from the synthesis of 4-chloro-8-trifluoromethyl quinoline, this method employs β-(o-substituted anilino) propanoic acid derivatives as precursors. For 3-butyl-4-chloro quinoline, the starting material would be β-(o-butyl anilino) propanoic acid.

Stepwise Procedure

-

Cyclization : The propanoic acid derivative undergoes cyclization in the presence of POCl₃ and iodine (I₂) at 93–95°C. Iodine acts as an oxidizing agent, preventing the formation of tetrahydroquinoline byproducts.

-

Chlorination : Simultaneous chlorination occurs at position 4 during cyclization.

Example :

-

Starting material: β-(o-butyl anilino) propanoic acid.

-

Reagents: POCl₃ (3 equivalents), I₂ (0.2 equivalents).

-

Conditions: 95°C for 1 hour.

Advantages :

-

Avoids multi-step sequences by combining cyclization and chlorination.

-

Scalable to industrial production due to minimal purification steps.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-Butyl-4-chloro quinoline while minimizing byproduct formation?

- Methodological Answer : Optimize reaction conditions by varying temperature (80–120°C), solvent polarity (e.g., toluene vs. DMF), and catalyst loading (e.g., Lewis acids like FeCl₃). Monitor byproducts via thin-layer chromatography (TLC) and adjust stoichiometry of reactants (e.g., alkylation agents). Purify intermediates via column chromatography to reduce impurities .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., butyl chain at C3, Cl at C4) and assess purity. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray diffraction (using SHELX for refinement) resolves bond angles and torsional strain .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Screen against target enzymes (e.g., kinases) or pathogens (e.g., Plasmodium falciparum for antimalarial activity). Use dose-response curves (IC₅₀/EC₅₀) and controls (e.g., chloroquine for comparison). Validate cytotoxicity in mammalian cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data of this compound derivatives be resolved during structural refinement?

- Methodological Answer : Use SHELXL for iterative refinement, adjusting occupancy factors for disordered atoms. Compare anisotropic displacement parameters with literature analogs (e.g., 4-chloro quinoline derivatives). Validate hydrogen bonding via Olex2 visualization and cross-check with DFT-calculated bond lengths .

Q. What strategies are effective in elucidating the reaction mechanisms of this compound in catalytic processes?

- Methodological Answer : Perform kinetic isotope effects (KIE) studies using deuterated substrates to identify rate-determining steps. Analyze intermediates via in situ FTIR or GC-MS . Compare experimental data with computational transition-state models (e.g., Gaussian DFT) to map reaction pathways .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer : Combine molecular docking (AutoDock Vina) to predict binding affinities with MD simulations (GROMACS) to assess protein-ligand stability. Validate predictions via mutagenesis studies or competitive inhibition assays. Cross-reference with SAR data from analogous quinoline derivatives .

Methodological Notes

- Data Contradiction Analysis : When conflicting biological activity data arise (e.g., variable IC₅₀ values), re-eassay under standardized conditions (pH, serum concentration) and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

- Crystallographic Refinement : For ambiguous electron density, employ TWINABS to handle twinning and use PLATON to check for solvent-accessible voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.